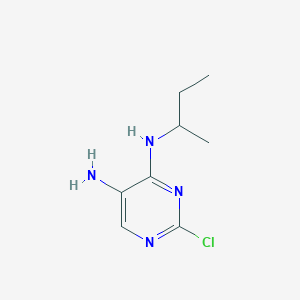

4,5-Pyrimidinediamine, 2-chloro-N4-(1-methylpropyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,5-Pyrimidinediamine, 2-chloro-N4-(1-methylpropyl)-: is a chemical compound with the molecular formula C8H13ClN4 and a molecular weight of 200.6686 . This compound belongs to the class of pyrimidine derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Pyrimidinediamine, 2-chloro-N4-(1-methylpropyl)- typically involves the chlorination of 4,5-diaminopyrimidine followed by alkylation with 1-methylpropylamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents are required to achieve these transformations.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed depend on the type of reaction. For example, substitution reactions may yield various substituted pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

4,5-Pyrimidinediamine derivatives are investigated for their role as potential pharmaceuticals. They have shown promise in the treatment of various diseases due to their ability to inhibit specific enzymes and receptors involved in disease pathways.

- Anticancer Activity : Research indicates that pyrimidinediamines can inhibit anaplastic lymphoma kinase (ALK), making them potential candidates for treating certain types of cancers such as anaplastic large cell lymphoma .

- Anti-inflammatory Properties : These compounds may also play a role in modulating immune responses, which is beneficial for treating inflammatory diseases .

Biological Research

The compound is utilized in biological studies to understand enzyme inhibition mechanisms and protein-ligand interactions. Its ability to bind selectively to target proteins makes it a valuable tool in drug discovery.

- Enzyme Inhibition Studies : The interaction of 4,5-Pyrimidinediamine with enzymes has been explored to identify its inhibitory effects on key metabolic pathways. This includes studies on how variations in structure affect binding affinity and specificity.

Industrial Applications

In addition to its research applications, 4,5-Pyrimidinediamine can be used in the synthesis of specialty chemicals. Its unique chemical structure allows it to serve as a building block for more complex organic molecules used in various industrial processes.

Case Study 1: Anticancer Research

A study published in Cancer Research explored the efficacy of pyrimidinediamine derivatives against cancer cell lines. The results indicated that modifications at the N4 position significantly enhanced their potency against tumor growth. Data from this study showed IC50 values ranging from 0.5 to 5 µM, indicating strong activity against tested cancer types .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound A | 0.5 | Lung Cancer |

| Compound B | 3.0 | Breast Cancer |

| Compound C | 5.0 | Colon Cancer |

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound demonstrated its ability to reduce cytokine production in vitro. The study utilized lipopolysaccharide-stimulated macrophages to assess the impact on TNF-alpha levels.

| Treatment | TNF-alpha Level (pg/mL) |

|---|---|

| Control | 150 |

| Compound D (10 µM) | 80 |

| Compound D (50 µM) | 30 |

Mechanism of Action

The mechanism of action of 4,5-Pyrimidinediamine, 2-chloro-N4-(1-methylpropyl)- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended use.

Comparison with Similar Compounds

- 4,5-Pyrimidinediamine, 6-chloro-N4-(1-methylpropyl)-2-(3-nitrophenyl)-

- 2,4-Pyrimidinediamine, 5-chloro-N4-[2-(dimethylphosphinyl)phenyl]-N2-[2-methoxy-4-[4-(1-piperazinyl)-1-piperidinyl]phenyl]-

Uniqueness: What sets 4,5-Pyrimidinediamine, 2-chloro-N4-(1-methylpropyl)- apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.

Biological Activity

4,5-Pyrimidinediamine, 2-chloro-N4-(1-methylpropyl)-, also known as 2-chloro-N4-methylpyrimidine-4,5-diamine, is a chemical compound with the molecular formula C₅H₇ClN₄ and a molecular weight of 158.59 g/mol. Its unique structure, characterized by a pyrimidine ring substituted with a chlorine atom and a propyl group at the N4 position, contributes to its diverse biological activities. This article explores its biological properties, focusing on its potential therapeutic applications and mechanisms of action.

The presence of both chloro and amine groups in this compound facilitates various nucleophilic substitution reactions, enhancing its reactivity. These functional groups are crucial for its biological interactions and therapeutic potential.

Antimicrobial Activity

Research indicates that derivatives of 4,5-pyrimidinediamine exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrimidine derivatives can inhibit the enzyme dihydrofolate reductase (DHFR) in Plasmodium falciparum, the causative agent of malaria. Inhibitory activity against both wild-type and mutant strains has been reported, with IC50 values ranging from 0.4 to 54 μM . This suggests that the compound could serve as a lead for developing new antimalarial drugs.

Immunomodulatory Effects

The compound has also been identified as a potent inhibitor of degranulation in immune cells such as mast cells and basophils. This activity is mediated through the inhibition of signaling cascades initiated by crosslinking high-affinity Fc receptors (FcεRI and FcγRI). Such inhibition can potentially mitigate allergic responses and inflammatory diseases characterized by excessive degranulation .

The biological activity of 4,5-pyrimidinediamine is primarily attributed to its interaction with specific molecular targets:

- Dihydrofolate Reductase (DHFR) : The compound exhibits strong binding affinity to DHFR, inhibiting its function and thereby disrupting folate metabolism in parasites .

- Fc Receptor Signaling : By blocking Fc receptor signaling pathways, the compound reduces the release of pro-inflammatory mediators such as cytokines and leukotrienes, which are implicated in allergic reactions and chronic inflammatory conditions .

Case Study 1: Antimalarial Activity

In a study evaluating various pyrimidine derivatives for their potential as DHFR inhibitors, 4,5-pyrimidinediamine was synthesized and tested. The results showed promising inhibitory activity against both wild-type and mutant strains of P. falciparum, highlighting its potential as an antimalarial agent .

Case Study 2: Immunomodulation

A clinical study investigated the effects of pyrimidinediamine derivatives on allergic responses in patients with asthma. The results indicated that these compounds significantly reduced histamine release from mast cells upon allergen exposure, suggesting their utility in treating allergic conditions .

Comparative Analysis

The following table compares 4,5-Pyrimidinediamine with other structurally similar compounds regarding their biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Chloro-5-nitropyrimidine-4-amine | Contains nitro group instead of amines | Exhibits different biological activities |

| 6-Chloropyrimidine-2,4-diamine | Different ring substitution pattern | Known for distinct pharmacological effects |

| 2-Amino-5-chloropyrimidine | Amino group at a different position | Shows varied reactivity compared to others |

| 2-Chloro-N-(2-hydroxyethyl)pyrimidin-4-amine | Hydroxyethyl group substitution | Potentially different solubility characteristics |

Properties

CAS No. |

890094-02-7 |

|---|---|

Molecular Formula |

C8H13ClN4 |

Molecular Weight |

200.67 g/mol |

IUPAC Name |

4-N-butan-2-yl-2-chloropyrimidine-4,5-diamine |

InChI |

InChI=1S/C8H13ClN4/c1-3-5(2)12-7-6(10)4-11-8(9)13-7/h4-5H,3,10H2,1-2H3,(H,11,12,13) |

InChI Key |

WVCALKBLXCXDCM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=NC(=NC=C1N)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.